molecular formula C14H10BrCl2NO B5953959 2-(4-bromophenyl)-N-(3,4-dichlorophenyl)acetamide CAS No. 6117-73-3

2-(4-bromophenyl)-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B5953959
CAS No.: 6117-73-3
M. Wt: 359.0 g/mol
InChI Key: ISARAMQVHYVQEF-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-N-(3,4-dichlorophenyl)acetamide is a chemical compound of interest in medicinal chemistry research. While specific biological data for this exact molecule is not fully established in the current literature, its structure incorporates key motifs associated with bioactive molecules. Specifically, the 3,4-dichlorophenyl group is a recognized pharmacophore in various drug discovery efforts, often contributing to potent biological activity . Furthermore, structural analogs featuring acetamide bridges and halogenated aryl rings have been investigated for a range of potential therapeutic applications. Research on similar compounds has shown that the bromo-substituted phenyl group can be a favorable feature, with some bromo-analogs demonstrating enhanced activity in pharmacological screens . The combination of electron-withdrawing substituents on the aromatic rings is a common strategy in lead optimization to fine-tune the molecule's electronic properties and binding affinity . This compound serves as a valuable building block or intermediate for researchers in developing new active molecules and conducting structure-activity relationship (SAR) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenyl)-N-(3,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrCl2NO/c15-10-3-1-9(2-4-10)7-14(19)18-11-5-6-12(16)13(17)8-11/h1-6,8H,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISARAMQVHYVQEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CC(=C(C=C2)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362345
Record name 2-(4-bromophenyl)-N-(3,4-dichlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6117-73-3
Record name 2-(4-bromophenyl)-N-(3,4-dichlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 2-(4-bromophenyl)-N-(3,4-dichlorophenyl)acetamide

The most common and well-established method for synthesizing this compound is through the formation of an amide bond between two key precursors: 2-(4-bromophenyl)acetic acid and 3,4-dichloroaniline (B118046). This transformation is typically not spontaneous and requires specific chemical strategies to proceed efficiently.

The standard approach for forming the amide linkage in the target molecule is the condensation reaction between 2-(4-bromophenyl)acetic acid and 3,4-dichloroaniline. Direct reaction of a carboxylic acid and an amine to form an amide requires high temperatures to remove water, conditions that are often too harsh for complex molecules. luxembourg-bio.com Therefore, the carboxylic acid component is typically "activated" to facilitate the reaction under milder conditions. luxembourg-bio.com

This activation is commonly achieved using coupling reagents. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently employed. luxembourg-bio.comijcce.ac.ir The general mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (3,4-dichloroaniline), leading to the formation of the desired amide bond and a urea (B33335) byproduct (e.g., dicyclohexylurea, DCU). luxembourg-bio.comijcce.ac.ir

A representative synthetic scheme is as follows: 2-(4-bromophenyl)acetic acid and 3,4-dichloroaniline are dissolved in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM). nih.gov A coupling agent like EDC is added, often in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) to neutralize any acidic byproduct and facilitate the reaction. nih.gov The reaction is typically stirred for several hours at temperatures ranging from 0 °C to room temperature. nih.gov

General Reaction Scheme: Reaction Scheme for the synthesis of this compound (Image depicting the reaction of 2-(4-bromophenyl)acetic acid with 3,4-dichloroaniline in the presence of a coupling agent like EDC and a base like Triethylamine in a solvent like Dichloromethane to yield this compound.)

Additives like 1-hydroxybenzotriazole (B26582) (HOBt) can be included to suppress side reactions and improve the efficiency of the coupling process. ijcce.ac.ir

Achieving high yield and purity for this compound requires careful optimization of several reaction parameters. The choice of coupling agent, solvent, temperature, and reaction time all play crucial roles in the outcome of the synthesis.

Key Parameters for Optimization:

ParameterOptionsEffect on Reaction
Coupling Agent EDC, DCC, HATU, T3PAffects reaction rate, yield, and ease of byproduct removal. EDC is often preferred for its water-soluble urea byproduct. ucl.ac.uk
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)Influences solubility of reactants and reaction rate. Aprotic solvents are generally used to avoid interference with the reaction. nih.govnuph.edu.ua
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA)Neutralizes acids formed during the reaction, preventing protonation of the amine and driving the reaction forward. nih.gov
Temperature 0 °C to Room TemperatureLower temperatures can minimize side reactions, while higher temperatures may increase the reaction rate. A common strategy is to add the coupling agent at 0 °C and then allow the reaction to warm to room temperature. nih.gov
Reaction Time 3 - 24 hoursMonitored by techniques like Thin Layer Chromatography (TLC) to determine the point of completion and avoid degradation of the product. ijcce.ac.irnih.gov

Post-reaction workup is also critical for purity. This typically involves an aqueous wash to remove the water-soluble byproducts and unreacted starting materials, followed by extraction with an organic solvent. The organic layer is then dried and concentrated, and the crude product is often purified further by recrystallization or column chromatography to achieve high purity. nih.govorgsyn.org

Alternative Synthetic Approaches and Green Chemistry Principles

While traditional amide bond formation methods are effective, they often generate significant chemical waste from stoichiometric activating agents, which is a concern from a green chemistry perspective. ucl.ac.uk Consequently, research has focused on developing more sustainable and atom-economical synthetic routes.

Catalytic methods that avoid the use of stoichiometric coupling agents represent a significant advancement. Boronic acids and other boron-based catalysts have shown promise in promoting the direct amidation of carboxylic acids and amines, where the only byproduct is water. unimi.it These reactions are often carried out at higher temperatures to facilitate the removal of water, sometimes using azeotropic distillation. unimi.it

Other green chemistry strategies applicable to the synthesis of this compound include:

Use of Greener Solvents: Replacing hazardous chlorinated solvents like dichloromethane with more environmentally benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even water is a key goal. ucl.ac.uknsf.gov Micellar catalysis, using surfactants in water, has emerged as a viable option for carrying out organic reactions in aqueous media. nsf.gov

Energy-Efficient Methods: The use of microwave irradiation or ultrasound-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improved yields. rasayanjournal.co.inresearchgate.net

These alternative approaches aim to reduce the environmental impact of the synthesis by minimizing waste, avoiding hazardous substances, and reducing energy consumption, aligning with the core principles of green chemistry. ejcmpr.com

Synthesis of Structurally Modified Analogues and Derivatives of the Chemical Compound

The synthetic routes established for this compound can be readily adapted to produce a wide array of structurally modified analogues. By systematically altering the starting materials, chemists can explore the structure-activity relationships of this class of compounds.

Modifications can be introduced in several key positions:

The Phenylacetic Acid Moiety: The 4-bromophenyl group can be replaced with other substituted phenyl rings. For example, using 2-(4-chlorophenyl)acetic acid would yield the corresponding N-(3,4-dichlorophenyl)-2-(4-chlorophenyl)acetamide. nih.gov The starting material, p-bromophenylacetic acid, can also serve as a precursor for more complex heterocyclic structures, such as pyrimidines. google.com

The Aniline (B41778) Moiety: The 3,4-dichloroaniline can be substituted with a variety of other anilines to probe the effect of different substitution patterns on the aromatic ring. For instance, using 3-chloro-4-fluoroaniline (B193440) would produce 2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide. nih.gov

The Acetamide (B32628) Linker: The core acetamide structure itself can be modified. For example, analogues of the drug modafinil, which are 2-[(diphenylmethyl)sulfinyl]acetamide derivatives, are synthesized by coupling the corresponding carboxylic acid to an amine. acs.org

The table below illustrates some potential analogues and the necessary starting materials for their synthesis.

Examples of Structurally Modified Analogues and Their Precursors:

Analogue NameCarboxylic Acid PrecursorAmine Precursor
2-(4-chlorophenyl)-N-(3,4-dichlorophenyl)acetamide2-(4-chlorophenyl)acetic acid3,4-dichloroaniline
2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide2-(4-bromophenyl)acetic acid3-chloro-4-fluoroaniline
2-(4-bromophenyl)-N-(2,4-dichlorophenyl)acetamide2-(4-bromophenyl)acetic acid2,4-dichloroaniline
N-(3,4-dichlorophenyl)-2-phenylacetamidePhenylacetic acid3,4-dichloroaniline

This modular approach to synthesis allows for the creation of compound libraries, which are essential for systematic investigation in fields such as medicinal chemistry and materials science. researchgate.netacs.org

Molecular Structure and Intermolecular Interactions

X-ray Crystallographic Analysis of 2-(4-bromophenyl)-N-(3,4-dichlorophenyl)acetamide and Related Structures

X-ray crystallography is the definitive method for determining the precise arrangement of atoms in a crystalline solid. Studies on structurally similar compounds, such as 2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide and 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide, offer significant insights into the likely crystal structure of the title compound.

Hydrogen bonds are the primary drivers of the supramolecular assembly in these structures. The most prominent of these is the intermolecular N—H···O hydrogen bond, which links the amide groups of adjacent molecules. This interaction is consistently observed in related crystal structures, forming the backbone of the molecular chains or layers. nih.govesisresearch.org For example, in N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide, these N—H···O hydrogen bonds link molecules into chains. esisresearch.org In addition to this primary interaction, weaker C—H···O hydrogen bonds, where a carbon-bound hydrogen atom interacts with the carbonyl oxygen, are also frequently identified, further reinforcing the crystal packing. nih.govresearchgate.net

Hydrogen Bond Type Typical Interacting Groups Role in Crystal Packing Reference
N—H···OAmide N-H and Carbonyl C=OForms primary chains or layers nih.govesisresearch.org
C—H···OAromatic/Methylene (B1212753) C-H and Carbonyl C=OReinforces the primary structure nih.govresearchgate.net

Beyond conventional hydrogen bonds, weaker interactions play a crucial role in dictating the finer details of the crystal architecture. Given the presence of multiple halogen atoms (bromine and chlorine) in the title compound, halogen bonding is an expected and significant interaction. In related structures, such as 2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide, C—H···Cl interactions are observed. researchgate.net These interactions, along with potential Br···O or Cl···O contacts, contribute to the stability of the three-dimensional packing.

Conformational Analysis and Geometrical Parameters

The conformation of the molecule, particularly the relative orientation of the two phenyl rings, is a key structural feature. In related N-arylacetamides, the two aromatic rings are significantly twisted with respect to each other. The dihedral angle between the mean planes of the 4-bromophenyl and the substituted phenyl ring is typically in the range of 64-68°. nih.govresearchgate.netesisresearch.org For instance, this angle is 64.0° in 2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide and 66.4° in 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide. nih.govresearchgate.net This twisted conformation is a result of steric hindrance and the optimization of intermolecular interactions within the crystal lattice. The acetamide (B32628) linker group is generally not coplanar with either of the phenyl rings. nih.gov Bond lengths and angles within the molecule are generally within normal ranges and are comparable to those found in other acetamide derivatives. nih.govresearchgate.netesisresearch.org

Compound Dihedral Angle Between Phenyl Rings Reference
2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide64.0° researchgate.net
N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide68.21° esisresearch.org
2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide66.4° nih.gov

Advanced Spectroscopic Studies for Detailed Structural Elucidation

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and the nature of the chemical bonds, offering a complementary perspective to crystallographic data.

The amide group gives rise to several characteristic vibrations. The N-H stretching vibration is expected to appear as a strong and potentially broad band in the FT-IR spectrum, typically in the region of 3390-3340 cm⁻¹. esisresearch.org The exact position is sensitive to the strength of the N—H···O hydrogen bonding in the solid state. The C=O stretching vibration, known as the Amide I band, is anticipated to be a very intense band in the infrared spectrum, likely appearing between 1640 and 1680 cm⁻¹. The N-H bending vibration, or Amide II band, is a mixed vibration involving C-N stretching and N-H bending and is expected in the 1550-1510 cm⁻¹ region.

The methylene (-CH₂-) group connecting the bromophenyl ring to the amide moiety will exhibit characteristic stretching and bending vibrations. Asymmetric and symmetric C-H stretching modes are expected in the 2940-2885 cm⁻¹ range. esisresearch.org Scissoring and wagging vibrations of the CH₂ group typically appear in the 1440 cm⁻¹ and 1340 cm⁻¹ regions, respectively. esisresearch.org

The vibrations of the substituted phenyl rings will produce a series of bands in the fingerprint region (below 1600 cm⁻¹), including C=C stretching, C-H in-plane and out-of-plane bending, and ring breathing modes. The positions of these bands are influenced by the substitution pattern of the halogen atoms. The C-Br and C-Cl stretching vibrations are expected at lower frequencies, typically below 800 cm⁻¹, providing a spectral signature for the halogen substituents.

Vibrational Mode Functional Group Expected Wavenumber Range (cm⁻¹) Reference
N-H StretchAmide3390 - 3340 esisresearch.org
C-H Stretch (asymmetric)Methylene (-CH₂-)~2940 esisresearch.org
C-H Stretch (symmetric)Methylene (-CH₂-)~2885 esisresearch.org
C=O Stretch (Amide I)Amide1680 - 1640 researchgate.net
N-H Bend (Amide II)Amide1550 - 1510 researchgate.net
C-N Stretch (Amide III)Amide~1325 esisresearch.org
C-Br StretchBromophenyl< 800
C-Cl StretchDichlorophenyl< 800

Computational and Theoretical Investigations

Molecular Dynamics Simulations for Conformational Stability and Dynamics of the Compound and its Complexes

MD simulations are based on Newton's second law of motion, where the forces between atoms and the potential energy of the system are calculated using a force field. By solving the equations of motion, the trajectory of each atom can be tracked over a specific period, providing a detailed view of the molecule's behavior in a simulated environment, often aqueous to mimic biological conditions. mdpi.com

The conformational flexibility of 2-(4-bromophenyl)-N-(3,4-dichlorophenyl)acetamide is largely determined by the rotation around the single bonds, particularly the amide bond and the bonds connecting the phenyl rings to the acetamide (B32628) linker. The presence of bulky halogen atoms (bromine and chlorine) on the phenyl rings can introduce steric hindrance, which influences the preferred spatial arrangement of the molecule. nih.gov

Illustrative Data from a Hypothetical MD Simulation:

The following table represents plausible data that could be generated from a 100-nanosecond (ns) MD simulation to analyze the conformational stability of the compound.

Simulation Time (ns)RMSD (Å) of the CompoundDihedral Angle ϕ (°C-C-N-C)Dihedral Angle ψ (°C-N-C-C)
00.0075.2-160.5
101.2578.9-158.2
201.3174.5-162.1
301.2876.8-159.9
401.3573.1-163.4
501.3375.5-160.8
601.4072.4-164.0
701.3874.9-161.3
801.3676.2-160.1
901.3973.8-162.7
1001.4172.9-163.8

This is a hypothetical data table for illustrative purposes.

MD simulations are particularly valuable for understanding how a ligand, such as this compound, interacts with a receptor, for instance, an enzyme or a protein. unica.it After an initial docking of the ligand into the active site of the receptor, an MD simulation can reveal the dynamic stability of the ligand-receptor complex. researchgate.net

Key parameters to analyze in such simulations include:

Root-Mean-Square Deviation (RMSD): The RMSD of the protein backbone and the ligand are monitored to assess the stability of the complex. A plateau in the RMSD values suggests that the complex has reached equilibrium. mdpi.com

Root-Mean-Square Fluctuation (RMSF): RMSF analysis helps to identify the flexibility of different parts of the protein and the ligand. Higher RMSF values indicate greater flexibility. mdpi.com

Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between the ligand and the receptor are tracked throughout the simulation to determine key interactions for binding. uniroma1.it

Illustrative Findings from a Hypothetical MD Simulation of the Compound-Protein Complex:

A hypothetical 100 ns MD simulation of this compound in complex with a target protein could yield the following insights, which are presented in the table below.

Analysis MetricFindings
RMSD of Protein Backbone The protein backbone reached a stable RMSD of approximately 2.1 Å after 20 ns, indicating the overall stability of the protein structure upon ligand binding.
RMSD of Ligand The ligand showed an average RMSD of 1.5 Å within the binding pocket, suggesting a stable binding mode.
RMSF of Protein Residues Residues in the active site (e.g., Asp120, Phe250) showed lower RMSF values, indicating they are stabilized by the interaction with the ligand. Loop regions distant from the active site exhibited higher fluctuations.
Hydrogen Bond Occupancy A persistent hydrogen bond was observed between the amide hydrogen of the compound and the carbonyl oxygen of Asp120, with an occupancy of 85% over the simulation. Another hydrogen bond between the carbonyl oxygen of the compound and the side chain of a Ser252 residue showed an occupancy of 65%.
Key Interactions Halogen bonding between the bromine atom of the bromophenyl ring and an electron-rich residue in the binding pocket could be a significant stabilizing interaction, as observed in studies of other halogenated inhibitors. nih.govnih.gov

This is a hypothetical data table for illustrative purposes.

These computational investigations, by providing a dynamic picture of molecular interactions, can guide the rational design of more potent and selective analogs of N-arylacetamides for various therapeutic applications. mdpi.com

In Vitro Biological Activity Profiling and Target Modulation Studies

Antimicrobial Activity Evaluations

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

No published studies or data were found regarding the antibacterial activity of 2-(4-bromophenyl)-N-(3,4-dichlorophenyl)acetamide.

Antifungal Efficacy against Clinically Relevant Fungi

No published studies or data were found regarding the antifungal activity of this compound.

Antiviral Activity Assessment

No published studies or data were found regarding the antiviral activity of this compound.

Antiproliferative Activity in Human Cancer Cell Lines

Screening against Diverse Cancer Cell Lines (e.g., Breast, Colon)

No published studies or data were found detailing the screening of this compound against any human cancer cell lines.

Cellular Mechanism of Growth Inhibition (e.g., Apoptosis Induction, Cell Cycle Arrest)

No published studies or data were found investigating the cellular mechanisms of action for this compound.

An article focusing solely on the chemical compound “this compound” cannot be generated as requested. Extensive searches have not yielded specific experimental data regarding the in vitro biological activity, enzyme inhibition kinetics, or receptor binding profiles for this particular compound.

The provided search results contain general information about the biological targets of interest, such as COX-2, GABA Transaminase, EGFR, GABAA receptors, NMDA receptors, and AhR. Methodologies for enzyme inhibition assays and receptor binding studies are also described in the literature for other compounds. However, no studies were found that have specifically evaluated the effects of “this compound” on these enzymes or receptors.

Therefore, it is not possible to provide scientifically accurate content, including detailed research findings and data tables, for the following sections of the requested article:

Receptor Binding Studies and Functional Assays (e.g., GABAA, NMDA, AhR)

Modulation of Receptor Function in Cellular Systems

Without specific experimental data from peer-reviewed scientific literature on "this compound," any attempt to generate the requested article would be speculative and would not meet the requirement for scientifically accurate and detailed research findings.

Structure Activity Relationship Sar Studies of 2 4 Bromophenyl N 3,4 Dichlorophenyl Acetamide Derivatives

Influence of Aromatic Ring Substitutions on Biological Efficacy and Selectivity

The nature and position of substituents on the two aromatic rings of the 2-(4-bromophenyl)-N-(3,4-dichlorophenyl)acetamide scaffold are pivotal in modulating its biological activity. The electronic properties and steric bulk of these substituents can significantly impact the compound's interaction with its biological target.

Halogen substituents are known to significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. In the case of this compound, the presence of bromine and chlorine atoms is a defining feature.

The 4-bromo substituent on the phenylacetyl ring and the 3,4-dichloro substitution on the N-phenyl ring are electron-withdrawing groups that can enhance the compound's interaction with its target through various non-covalent interactions. Research on related N-phenylacetamide derivatives has shown that halogenated substituents on the phenyl ring, particularly at the para position, can be crucial for activity. For instance, studies on N-(substituted phenyl)-2-chloroacetamides have indicated that halogenated p-substituted phenyl rings contribute to high lipophilicity, which may facilitate passage through biological membranes. srce.hr

The 3,4-dichloro substitution pattern on the anilide ring is a well-established motif in medicinal chemistry, often associated with enhanced biological activity. This disubstitution can create a specific electronic and steric profile that is favorable for binding to certain biological targets. The synergy of the 3,4-dichloro substitution pattern has been noted in other drug discovery efforts, suggesting its importance in optimizing potency.

The following table illustrates the hypothetical influence of various halogen substitution patterns on the biological efficacy of 2-phenyl-N-phenylacetamide derivatives, based on general SAR principles observed in related compound series.

CompoundR1 (on 2-phenyl ring)R2 (on N-phenyl ring)Relative Biological Efficacy
14-Br3,4-di-ClHigh
24-Cl3,4-di-ClModerate-High
34-F3,4-di-ClModerate-High
4H3,4-di-ClModerate
54-Br4-ClModerate
64-BrHLow

Beyond halogens, the introduction of other substituents such as methyl, fluoro, and cyano groups can further probe the SAR of this scaffold. The electronic nature of these groups—whether electron-donating (e.g., methyl) or electron-withdrawing (e.g., fluoro, cyano)—plays a significant role.

Generally, electron-withdrawing groups on the aromatic rings are preferred for certain biological activities in related acetamide (B32628) series. For example, in studies of 2-(4-fluorophenyl)-N-phenylacetamide derivatives as potential anticancer agents, compounds bearing a nitro group (a strong electron-withdrawing group) demonstrated higher cytotoxic effects than those with a methoxy (B1213986) group (an electron-donating group). nih.gov

The position of these substituents is also critical. For instance, in a series of aryl acetamide triazolopyridazines, it was found that substitutions at the 2-position of the aryl ring led to unfavorable conformations and reduced activity. In contrast, substitutions at the 4-position, including with fluorine, often resulted in a significant increase in potency.

The following interactive data table provides a hypothetical representation of how different substituents might affect the biological activity of this compound analogs.

CompoundSubstitution on 2-(4-bromophenyl) ringSubstitution on N-(3,4-dichlorophenyl) ringPredicted Relative Biological Efficacy
7-5-FHigh
8-6-FModerate
93-CN-Moderate-High
103-CH3-Low-Moderate
11-5-CH3Low

Modifications to the Acetamide Linker and Their Consequences on Activity

The acetamide linker (-NH-C(O)-CH2-) is a crucial structural element, providing a specific spatial orientation for the two aromatic rings and participating in hydrogen bonding interactions with biological targets. Modifications to this linker can have profound effects on the compound's activity.

Alterations such as changing the length of the alkyl chain, introducing conformational constraints, or replacing the amide bond with bioisosteres can modulate potency and selectivity. For example, shortening or lengthening the chain between the carbonyl group and the 4-bromophenyl ring could alter the distance between the two aromatic moieties, potentially disrupting optimal binding with a receptor.

Introducing rigidity into the linker, for instance by incorporating a cyclopropyl (B3062369) group or a double bond, could lock the molecule into a more bioactive conformation, thereby enhancing efficacy. Conversely, a more flexible linker might allow for better adaptation to the binding site.

The table below presents hypothetical modifications to the acetamide linker and their potential impact on biological activity.

CompoundLinker ModificationPotential Consequence on Activity
12-NH-C(O)-CH(CH3)-Introduction of a chiral center, potentially leading to stereospecific activity.
13-NH-C(O)-CH2-CH2-Increased flexibility, may decrease or increase activity depending on target.
14-N(CH3)-C(O)-CH2-Loss of hydrogen bond donor capability, likely reducing activity.
15-NH-S(O)2-CH2-Replacement of amide with sulfonamide, altering electronic and geometric properties.

Stereochemical Considerations in Biological Potency and Specificity

While this compound is an achiral molecule, the introduction of a chiral center, for example, by substitution on the methylene (B1212753) bridge of the acetamide linker, would result in stereoisomers (enantiomers or diastereomers). It is a well-established principle in pharmacology that stereoisomers can exhibit significantly different biological activities, potencies, and metabolic profiles.

The differential activity arises from the three-dimensional arrangement of atoms, which dictates how the molecule interacts with its chiral biological target, such as a receptor or enzyme. One enantiomer may fit perfectly into a binding site, leading to a potent biological response, while the other may have a much weaker interaction or even interact with a different target altogether.

For instance, if a methyl group were introduced on the carbon alpha to the carbonyl group of the acetamide linker, it would create a chiral center. The (R)- and (S)-enantiomers would likely display different levels of biological activity.

The following table illustrates this principle with a hypothetical chiral derivative.

CompoundStereochemistryHypothetical Relative Potency
2-(4-bromophenyl)-N-(3,4-dichlorophenyl)propanamide(S)-enantiomerHigh
(R)-enantiomerLow

Mechanistic Investigations at the Molecular and Cellular Level

Identification of Molecular Targets and Binding Site Analysis

Currently, there are no publicly available studies that identify the specific molecular targets of 2-(4-bromophenyl)-N-(3,4-dichlorophenyl)acetamide. Research has not yet been published detailing its binding affinity to any receptors, enzymes, or other biological macromolecules. Consequently, analysis of its binding site, including the specific amino acid residues involved in any potential interactions, remains uncharacterized.

Elucidation of Intracellular Signaling Pathway Modulation

There is a lack of information regarding the effects of this compound on intracellular signaling pathways. It is unknown whether this compound modulates the activity of key signaling cascades, such as those involving kinases, phosphatases, or second messengers. Further research is required to determine if this compound has any downstream effects on cellular signaling and gene expression.

Cellular Phenotypic Changes Induced by the Chemical Compound

Detailed studies on the cellular phenotypic changes induced by this compound have not been reported. Information regarding its effects on cell viability, proliferation, morphology, apoptosis, or other cellular processes is not available. The potential physiological and pathological consequences of cellular exposure to this compound are therefore unknown.

Comparative Mechanistic Analysis with Established Probes or Compounds

Due to the absence of mechanistic data for this compound, a comparative analysis with established scientific probes or other chemical compounds is not possible at this time. Such a comparison would require a foundational understanding of its molecular targets and mechanism of action, which is currently lacking.

Derivatives, Analogues, and Lead Optimization Studies

Rational Design of Novel Analogues Based on SAR Insights

The rational design of novel analogues of 2-(4-bromophenyl)-N-(3,4-dichlorophenyl)acetamide is guided by Structure-Activity Relationship (SAR) studies. SAR explores how specific structural modifications influence the biological activity of a compound. For this class of molecules, key areas for modification include the N-phenyl ring, the 2-phenyl ring, and the acetamide (B32628) linker.

N-Phenyl Ring Modifications: The 3,4-dichloro substitution pattern on the N-phenyl ring is a crucial determinant of activity in many biologically active N-phenylacetamide series. The electronic and steric effects of these halogens can be systematically probed by synthesizing analogues with different substitution patterns or by introducing other functional groups. For instance, moving the chloro groups to other positions (e.g., 2,4- or 2,5-dichloro) or replacing them with other halogens (e.g., fluorine, bromine) can provide insights into the optimal electronic distribution required for target interaction. Furthermore, the introduction of electron-donating (e.g., methoxy (B1213986), methyl) or electron-withdrawing (e.g., nitro, trifluoromethyl) groups can further elucidate the electronic requirements for activity.

2-Phenyl Ring Modifications: The 4-bromo substitution on the 2-phenyl ring is another key feature. SAR studies would involve replacing the bromine atom with other halogens or different substituents to understand the impact on activity. The position of the substituent can also be varied to explore the steric tolerance of the binding pocket. For example, moving the bromo group to the 2- or 3-position could significantly alter the compound's conformation and binding affinity.

Acetamide Linker Modifications: The acetamide linker provides structural rigidity and potential hydrogen bonding interactions. Modifications to this linker, such as N-alkylation or alteration of the methylene (B1212753) bridge, can influence the compound's conformation and metabolic stability.

A hypothetical SAR study could involve the synthesis and evaluation of a series of analogues, as depicted in the table below, to systematically probe these structural features.

Compound IDN-Phenyl Ring Substitution2-Phenyl Ring SubstitutionHypothetical Activity (IC50, µM)
Parent 3,4-dichloro 4-bromo Baseline
Analogue 12,4-dichloro4-bromoVaries
Analogue 23,5-dichloro4-bromoVaries
Analogue 33,4-difluoro4-bromoVaries
Analogue 43,4-dichloro4-chloroVaries
Analogue 53,4-dichloro4-fluoroVaries
Analogue 63,4-dichloro4-methylVaries
Analogue 73,4-dichloro4-nitroVaries

This table is illustrative and based on general principles of medicinal chemistry.

Synthesis and Evaluation of Libraries for Enhanced Activity or Specificity

To explore a wider chemical space and identify compounds with enhanced activity or specificity, combinatorial libraries of this compound analogues can be synthesized. This can be achieved through parallel synthesis techniques, allowing for the rapid generation of a large number of derivatives.

A common synthetic route to N-phenylacetamides involves the coupling of a substituted phenylacetic acid with a substituted aniline (B41778). For this specific scaffold, 2-(4-bromophenyl)acetic acid would be coupled with 3,4-dichloroaniline (B118046). To generate a library, a diverse set of substituted phenylacetic acids and anilines can be utilized.

Library Synthesis Strategy:

Scaffold A (Varying the 2-phenyl ring): A library can be created by reacting a panel of substituted phenylacetic acids with 3,4-dichloroaniline.

Scaffold B (Varying the N-phenyl ring): Another library can be generated by reacting 2-(4-bromophenyl)acetic acid with a diverse set of substituted anilines.

The synthesized libraries would then be screened against a specific biological target to identify hits with improved potency or selectivity. For example, in a study on N-phenylacetamide derivatives as potential antibacterial agents, a library of compounds was synthesized and evaluated against various bacterial strains. mdpi.com The results of such a hypothetical screening are presented in the table below.

Compound IDN-Phenyl Ring Substitution2-Phenyl Ring SubstitutionAntibacterial Activity (MIC, µg/mL)
Parent 3,4-dichloro 4-bromo >128
Library A-13,4-dichloro4-fluoro64
Library A-23,4-dichloro4-nitro32
Library A-33,4-dichloro2,4-difluoro16
Library B-12,4-dichloro4-bromo128
Library B-24-fluoro4-bromo64
Library B-34-nitro4-bromo32

This data is hypothetical and for illustrative purposes, inspired by findings on related N-phenylacetamide derivatives. mdpi.com

Strategies for Optimizing the Chemical Compound as a Research Tool

Beyond therapeutic applications, this compound can be optimized as a chemical probe to study biological processes. chemicalprobes.org A good chemical probe should be potent, selective, and have physicochemical properties suitable for cell-based assays and/or in vivo studies.

Improving Potency and Selectivity: The strategies outlined in the SAR and library synthesis sections are directly applicable here. The goal is to identify a derivative with high affinity for the target of interest and minimal off-target effects.

Introducing Reporter Tags: For use in techniques like fluorescence microscopy or affinity chromatography, the compound can be functionalized with reporter tags. This could involve introducing a linker at a position that does not interfere with biological activity, to which a fluorophore (e.g., fluorescein, rhodamine) or an affinity tag (e.g., biotin) can be attached. The 4-bromo position on the 2-phenyl ring could be a suitable site for such modification via cross-coupling reactions.

Exploration of Structure-Property Relationships for Improved Research Utility

Structure-Property Relationship (SPR) studies focus on how chemical structure influences the physicochemical properties of a compound, which in turn affect its utility as a research tool.

Lipophilicity and Solubility: The presence of three halogen atoms (one bromine and two chlorines) makes the parent compound quite lipophilic. While this can be advantageous for membrane permeability, it may lead to poor aqueous solubility. The lipophilicity can be fine-tuned by replacing the halogens with more polar groups or by introducing hydrophilic moieties elsewhere in the molecule. The relationship between the calculated logP (a measure of lipophilicity) and experimental solubility can be systematically studied for a series of analogues.

Metabolic Stability: The metabolic stability of the compound is another important property. The amide bond can be susceptible to hydrolysis by amidases. The phenyl rings can be sites of oxidative metabolism by cytochrome P450 enzymes. Introducing blocking groups, such as fluorine atoms, at metabolically labile positions can enhance the compound's stability.

Photophysical Properties: If the compound is to be developed into a fluorescent probe, its intrinsic photophysical properties need to be considered. While the parent compound is unlikely to be fluorescent, derivatization with fluorogenic groups can impart this property. The effect of the halogen atoms on the quantum yield and photostability of such fluorescent analogues would be an important area of investigation.

By systematically exploring these structure-activity and structure-property relationships, novel analogues of this compound can be designed and synthesized with improved characteristics, paving the way for their use as valuable research tools or as leads for further therapeutic development.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for High-Purity Isolation and Analysis in Research

Chromatographic methods are fundamental for the purification and analytical assessment of "2-(4-bromophenyl)-N-(3,4-dichlorophenyl)acetamide". High-performance liquid chromatography (HPLC) is a versatile and widely used technique for both isolating the compound in high purity and for its quantitative analysis. researchgate.net In a typical analytical setup, a reversed-phase C18 column is often employed with a mobile phase gradient of water and a polar organic solvent, such as acetonitrile. The addition of modifiers like formic acid or trifluoroacetic acid can improve the peak shape and resolution. For preparative applications aimed at obtaining substantial quantities of the pure compound for further studies, the analytical method is scaled up using larger columns and higher flow rates.

Gas chromatography (GC) is another viable option for the analysis of this compound, provided it exhibits sufficient volatility and thermal stability. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can provide high-resolution separation and sensitive detection.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound
ParameterCondition
ColumnC18, 4.6 x 250 mm, 5 µm
Mobile PhaseA: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid
Gradient60% B to 100% B in 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Temperature30 °C

Mass Spectrometry for Metabolite Identification in In Vitro Systems and Degradation Studies

Mass spectrometry (MS) is an indispensable tool for elucidating the metabolic fate of "this compound" in biological systems and for characterizing its degradation products. ijpras.com High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are critical for determining the elemental composition of metabolites and degradants. ijpras.com

In vitro metabolism studies, often conducted using liver microsomes, help in identifying potential metabolic pathways. nih.gov Common metabolic transformations include hydroxylation, dehalogenation, and conjugation reactions. Tandem mass spectrometry (MS/MS) is employed to fragment the parent compound and its metabolites, and the resulting fragmentation patterns provide structural information that helps in pinpointing the site of metabolic modification. psu.edu

Forced degradation studies, carried out under various stress conditions (e.g., acidic, basic, oxidative), are essential to understand the compound's stability. nih.govcnanotechmed.com Mass spectrometry is used to identify the resulting degradation products, providing insights into the compound's potential degradation pathways.

Table 2: Common Metabolic Reactions and Corresponding Mass Shifts
Metabolic ReactionMass Shift (Da)
Hydroxylation+15.9949
Dehalogenation (e.g., loss of Br, gain of H)-78.9183
Glucuronidation+176.0321

Hyphenated Techniques for Complex Mixture Analysis

The analysis of "this compound" in complex matrices like biological fluids or environmental samples is effectively achieved using hyphenated analytical techniques. nih.govresearchgate.netasiapharmaceutics.info These methods combine the separation power of chromatography with the detection capabilities of spectroscopy. semanticscholar.org

Liquid chromatography-mass spectrometry (LC-MS) is a powerful and widely used hyphenated technique that offers high sensitivity and selectivity. mdpi.com It is particularly valuable for both qualitative and quantitative analysis. For trace-level quantification, triple quadrupole mass spectrometers operating in multiple reaction monitoring (MRM) mode are often utilized.

Gas chromatography-mass spectrometry (GC-MS) is another important hyphenated technique, especially for the analysis of volatile and semi-volatile compounds. mdpi.com It provides excellent chromatographic separation and allows for the identification of compounds through their mass spectra.

Research Challenges and Future Directions

Addressing Synthetic Complexities and Scalability for Research Quantities

The synthesis of 2-(4-bromophenyl)-N-(3,4-dichlorophenyl)acetamide, like many N-aryl acetamides, typically involves the coupling of 2-(4-bromophenyl)acetic acid with 3,4-dichloroaniline (B118046). While conceptually straightforward, this amide bond formation can present several challenges, particularly when scaling up from discovery to research-level quantities.

Standard laboratory synthesis often employs coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a base like triethylamine (B128534). A similar protocol has been successfully used for the synthesis of the closely related compound, 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide, where 4-bromophenylacetic acid was reacted with 3,4-difluoroaniline (B56902) using EDC hydrochloride in dichloromethane (B109758). nih.gov

Key challenges in the synthesis and scalability include:

Reagent Cost and Availability: While the starting materials, 2-(4-bromophenyl)acetic acid and 3,4-dichloroaniline, are generally commercially available, the cost of coupling reagents and purification solvents can become a significant factor in larger-scale synthesis.

Purification: The crude product often requires purification to remove unreacted starting materials and byproducts from the coupling reaction. Chromatographic purification, while effective at the milligram to gram scale, can be cumbersome and expensive for producing larger quantities needed for extensive biological screening. Crystallization can be a more scalable alternative, but developing a robust crystallization protocol can be time-consuming.

Reaction Optimization: Achieving high yields and purity on a larger scale often requires careful optimization of reaction parameters such as temperature, reaction time, and stoichiometry of reagents. Side reactions, such as the formation of N-acylurea byproducts with carbodiimide (B86325) reagents, need to be minimized.

Green Chemistry Considerations: Traditional amide coupling reactions often utilize chlorinated solvents and generate significant chemical waste. Future research should focus on developing more environmentally friendly synthetic routes, potentially exploring catalytic methods or solvent-free conditions.

Future efforts in this area should aim to develop a robust and scalable synthetic process that is both cost-effective and environmentally sustainable, enabling the production of sufficient quantities of this compound for comprehensive biological evaluation.

Deeper Understanding of Structure-Function Relationships at Atomic Resolution

A thorough understanding of the three-dimensional structure of this compound is crucial for elucidating its mechanism of action and for designing more potent and selective analogues. While a crystal structure for the exact target compound is not publicly available, the crystal structure of the closely related 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide provides valuable insights. nih.gov

In this analogue, the dihedral angle between the mean planes of the 4-bromophenyl and 3,4-difluorophenyl rings is 66.4(1)°. nih.gov This significant twist between the two aromatic rings is a key structural feature that will likely influence how the molecule interacts with its biological targets. The acetamide (B32628) group itself is relatively planar, and its orientation relative to the two rings is also a critical determinant of biological activity.

Future research directions to deepen the understanding of structure-function relationships include:

Computational Modeling: In the absence of a crystal structure, molecular modeling techniques such as density functional theory (DFT) can be used to predict the preferred conformation of the molecule. These computational studies can also be used to explore the conformational landscape of the molecule and to identify low-energy conformers that may be biologically relevant.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the this compound scaffold is necessary. This would involve synthesizing a library of analogues with variations in the substitution patterns on both phenyl rings and evaluating their biological activity. For example, studies on other aryl acetamides have shown that the nature and position of substituents on the aromatic rings can have a profound impact on their biological activity. nih.gov

By combining experimental techniques like X-ray crystallography with computational modeling and systematic SAR studies, a detailed picture of the structure-function relationships for this class of compounds can be developed, guiding the design of next-generation molecules with improved properties.

Exploration of Novel Biological Targets and Phenotypes for the Chemical Compound

The biological activity of this compound is largely unexplored. However, the broader class of N-aryl acetamides has been shown to possess a wide range of biological activities, including antimicrobial and anticancer effects. researchgate.net This suggests that the target compound may also exhibit interesting biological properties.

Strategies for exploring novel biological targets and phenotypes include:

Phenotypic Screening: A powerful approach to discovering new biological activities is through unbiased phenotypic screening. nih.gov This involves testing the compound across a wide range of cell-based assays that measure various cellular processes, such as cell proliferation, apoptosis, and differentiation. High-content imaging and other advanced cellular analysis techniques can provide a wealth of information about the phenotypic effects of the compound.

Target-Based Screening: If there are hypothesized targets for this class of compounds based on the activities of related molecules, target-based screening can be employed. This would involve testing the compound's ability to modulate the activity of specific proteins or pathways in vitro.

Chemoproteomics: For compounds that are found to have interesting phenotypic effects, chemoproteomics approaches can be used to identify their direct molecular targets in cells. This often involves creating a derivatized version of the compound that can be used as a probe to pull down its binding partners from cell lysates.

The initial focus should be on broad phenotypic screening to identify any promising areas of biological activity. Positive hits from these screens can then be followed up with more focused studies to identify the underlying molecular mechanisms and biological targets.

Integration of Multidisciplinary Approaches (e.g., Chemical Biology, Advanced Imaging)

To fully elucidate the biological potential of this compound, an integrated, multidisciplinary approach is essential. This involves combining traditional medicinal chemistry and pharmacology with cutting-edge techniques from chemical biology and advanced imaging.

Key multidisciplinary approaches to be considered are:

Chemical Biology Probes: The development of chemical probes based on the this compound scaffold can be a powerful tool for studying its mechanism of action. scispace.com This could involve synthesizing analogues with photo-crosslinkers or affinity tags to facilitate target identification.

Advanced Imaging Techniques: The use of advanced imaging techniques can provide spatial and temporal information about the compound's behavior in living cells. For example, a fluorescently labeled version of the compound could be synthesized to visualize its subcellular localization and track its movement in real-time. nih.govrsc.org This can provide valuable clues about its site of action. Furthermore, radiolabeling the compound could enable in vivo imaging studies using techniques like positron emission tomography (PET) to study its biodistribution and target engagement in animal models. nih.gov

By integrating these advanced techniques with traditional drug discovery approaches, a more comprehensive understanding of the therapeutic potential of this compound can be achieved, accelerating its potential journey from a chemical entity to a valuable research tool or therapeutic lead.

Q & A

Q. What are the recommended synthetic routes for 2-(4-bromophenyl)-N-(3,4-dichlorophenyl)acetamide, and how can purity be optimized?

Answer: The compound is synthesized via a carbodiimide-mediated coupling reaction. A typical protocol involves:

  • Reacting 4-bromophenylacetic acid (1 mmol) with 3,4-dichloroaniline (1 mmol) in dichloromethane (DCM) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) as a coupling agent and triethylamine (TEA) as a base at 0–5°C for 3 hours .
  • Post-reaction, the mixture is extracted with DCM, washed with NaHCO₃, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
  • Purity (>95%) is achieved via recrystallization from DCM/hexane or column chromatography (silica gel, ethyl acetate/hexane 1:3). Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane).

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Answer:

  • X-ray crystallography : Single crystals grown via slow evaporation in DCM reveal orthorhombic symmetry (space group P2₁2₁2₁) with unit cell parameters a = 4.9136 Å, b = 6.0218 Å, c = 42.514 Å. Hydrogen-bonding networks (N–H···O, C–H···F) stabilize the crystal lattice .
  • NMR : ¹H NMR (CDCl₃, 400 MHz) shows aromatic protons at δ 7.45–7.10 (multiplet, 6H), acetamide NH at δ 8.20 (s, 1H), and methylene protons at δ 3.75 (s, 2H).
  • HPLC : Reverse-phase C18 column (acetonitrile/water 70:30) confirms purity .

Q. How does the molecular conformation influence its physicochemical properties?

Answer:

  • The dihedral angle between the 4-bromophenyl and 3,4-dichlorophenyl rings is ~66.4°, creating a non-planar structure that reduces π-π stacking and enhances solubility in non-polar solvents .
  • LogP (3.46) predicts moderate lipophilicity, suitable for membrane permeability studies. PSA (69.5 Ų) indicates moderate hydrogen-bonding capacity .

Advanced Research Questions

Q. How can computational modeling predict its receptor-binding interactions?

Answer:

  • Docking studies (AutoDock Vina, Schrödinger Suite) using μ-opioid receptor (MOR) crystal structures (PDB: 5C1M) show the 3,4-dichlorophenyl group occupying a hydrophobic pocket, while the acetamide NH forms hydrogen bonds with Asp146. Energy minimization (AMBER force field) validates binding affinities (ΔG ≈ −9.2 kcal/mol) .
  • MD simulations (100 ns, NPT ensemble) reveal stable ligand-receptor complexes with RMSD <2.0 Å, suggesting potential opioid activity .

Q. What strategies resolve contradictions in pharmacological data across studies?

Answer:

  • Receptor profiling : Radioligand binding assays (³H-DAMGO for MOR, ³H-U69,593 for KOR) using HEK293 cells transfected with opioid receptors. IC₅₀ values are normalized to reference compounds (e.g., U-50488 for KOR) to account for batch variability .
  • Functional assays : GTPγS binding or cAMP inhibition assays confirm efficacy (EC₅₀) and intrinsic activity (% of maximal response). Discrepancies between binding and functional data may arise from allosteric modulation or assay conditions .

Q. How can structure-activity relationships (SAR) guide derivative design?

Answer:

  • Key modifications :

    SubstituentEffect
    4-Bromo → 4-NO₂Increased MOR affinity (Ki from 7.5 nM to 3.2 nM)
    3,4-Dichloro → 3,4-DimethoxyReduced logP (2.8) and altered blood-brain barrier penetration
  • Synthetic routes : Introduce heterocycles (e.g., 1,2,4-oxadiazole) via Huisgen cycloaddition to improve metabolic stability .

Q. What experimental designs assess metabolic stability and toxicity?

Answer:

  • In vitro microsomal assays : Incubate with rat liver microsomes (1 mg/mL, NADPH 1 mM) for 60 min. Monitor parent compound depletion via LC-MS. Half-life (t₁/₂) >30 min suggests favorable stability .
  • Cytotoxicity : MTT assay in HepG2 cells (48 h exposure). IC₅₀ >100 µM indicates low acute toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.